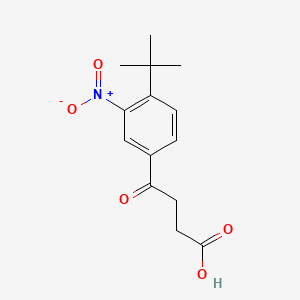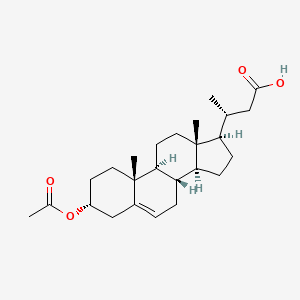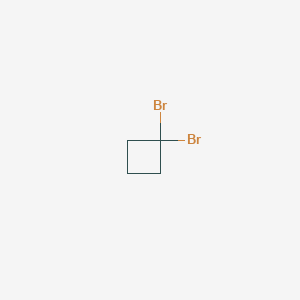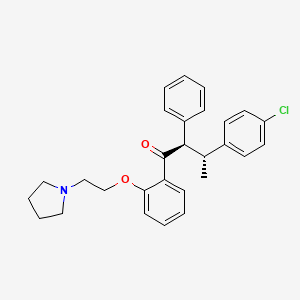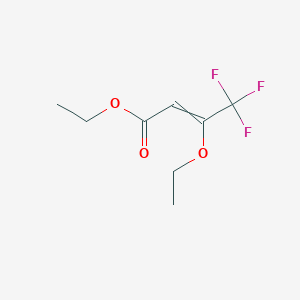
Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate is a chemical compound with the molecular formula C8H11F3O3 It is an ester derivative characterized by the presence of ethoxy and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with ethoxyacetylene under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property makes it a valuable tool in drug design and development, as it can improve the bioavailability of pharmaceutical compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enenitrile
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
Uniqueness
Ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate is unique due to its specific combination of ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
34292-25-6 |
|---|---|
Formule moléculaire |
C8H11F3O3 |
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
RIZVJPDJHKBJHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)OCC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


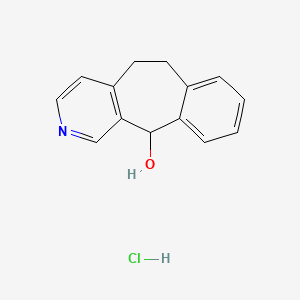
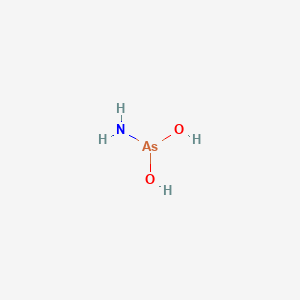
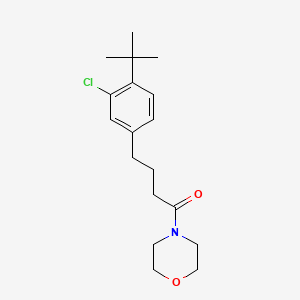
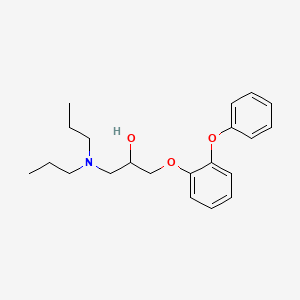
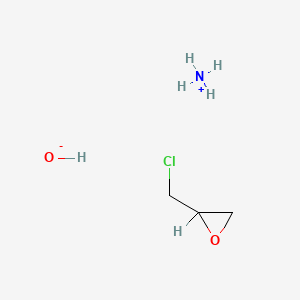
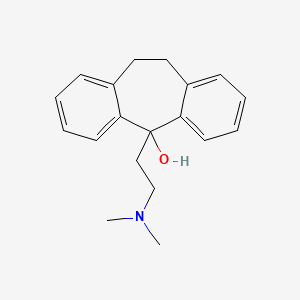
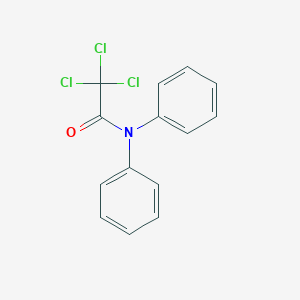
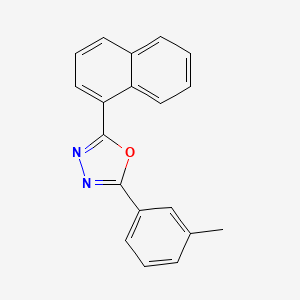
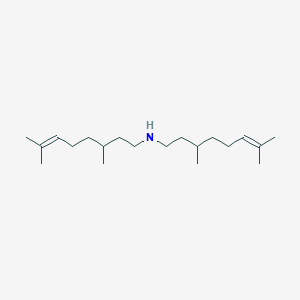
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
